1-Chloro-3-(1-chloromethyl-2-(2-ethylamyloxy)ethoxy)-2-propanol
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Overview
Description
1-Chloro-3-(1-chloromethyl-2-(2-ethylamyloxy)ethoxy)-2-propanol is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(1-chloromethyl-2-(2-ethylamyloxy)ethoxy)-2-propanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-chloro-2-propanol with 1-chloromethyl-2-(2-ethylamyloxy)ethanol under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane, at a controlled temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(1-chloromethyl-2-(2-ethylamyloxy)ethoxy)-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloro groups to hydroxyl groups, resulting in the formation of alcohols.
Substitution: The chloro groups can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
1-Chloro-3-(1-chloromethyl-2-(2-ethylamyloxy)ethoxy)-2-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Chloro-3-(1-chloromethyl-2-(2-ethylamyloxy)ethoxy)-2-propanol exerts its effects involves interactions with various molecular targets. The chloro and chloromethyl groups can participate in electrophilic reactions, while the ethylamyloxy group can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-propanol: A simpler compound with similar reactivity but fewer functional groups.
1-Chloromethyl-2-(2-ethylamyloxy)ethanol: Shares structural similarities but lacks the additional chloro group on the propanol backbone.
Uniqueness
1-Chloro-3-(1-chloromethyl-2-(2-ethylamyloxy)ethoxy)-2-propanol is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
68938-76-1 |
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Molecular Formula |
C13H26Cl2O3 |
Molecular Weight |
301.2 g/mol |
IUPAC Name |
1-chloro-3-[1-chloro-3-(2-ethylpentoxy)propan-2-yl]oxypropan-2-ol |
InChI |
InChI=1S/C13H26Cl2O3/c1-3-5-11(4-2)8-17-10-13(7-15)18-9-12(16)6-14/h11-13,16H,3-10H2,1-2H3 |
InChI Key |
HOROHTJLNQBOPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)COCC(CCl)OCC(CCl)O |
Origin of Product |
United States |
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